1-Cyclopropyl-3,3-dimethylbutan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,3)6-8(10)7-4-5-7/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKJLMYWFKWKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Cyclopropyl Ketone Chemistry and Cyclopropylmethyl Systems
The presence of a cyclopropyl (B3062369) ring adjacent to a carbonyl group is a key determinant of the chemical character of 1-Cyclopropyl-3,3-dimethylbutan-1-one. This arrangement gives rise to a unique set of properties and reactivities that are of significant interest to synthetic chemists.
Cyclopropyl ketones, such as cyclopropyl methyl ketone, are recognized as valuable intermediates in the synthesis of a wide array of organic compounds. sincerechemicals.comchemicalbook.com Their utility is prominent in the pharmaceutical and agrochemical industries. chemicalbook.com For instance, the cyclopropyl ketone moiety is a structural component in the synthesis of certain antiviral medications, antidepressants, and anti-inflammatory drugs. chemicalbook.com In the realm of agrochemicals, these compounds serve as precursors to various fungicides and herbicides. chemicalbook.com
The reactivity of cyclopropyl ketones is largely attributed to the inherent strain of the three-membered ring. sincerechemicals.com This ring strain makes the cyclopropyl group susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures. sincerechemicals.com
The cyclopropylmethyl system, which is formed by the cyclopropyl group and the adjacent carbonyl carbon, can stabilize a positive charge on the alpha-carbon. This stabilization is a result of the interaction between the p-orbitals of the carbocation and the bent bonds of the cyclopropane (B1198618) ring.
Relevance of the 3,3 Dimethylbutyl Moiety in Organic Synthesis
The 3,3-dimethylbutyl group, also known as a neopentyl group attached to a methylene (B1212753), significantly influences the steric and electronic properties of 1-Cyclopropyl-3,3-dimethylbutan-1-one. This bulky alkyl group can dictate the approach of reagents to the carbonyl group, thereby influencing the stereochemical outcome of reactions.
The synthesis of compounds containing the 3,3-dimethylbutyl moiety often involves precursors such as 3,3-dimethylbutanoic acid and its derivatives. For example, 3,3-dimethylbutanoyl chloride can be synthesized from 3,3-dimethylbutanoic acid through reaction with reagents like thionyl chloride or phosphorus trichloride. google.com This acyl chloride is a versatile intermediate for introducing the 3,3-dimethylbutanoyl group into various molecules. cymitquimica.com
The neopentyl-like structure of the 3,3-dimethylbutyl group is known to affect the reactivity of adjacent functional groups. While generally stable, the steric hindrance can slow down nucleophilic substitution reactions at the alpha-carbon. researchgate.net
Overview of Advanced Research Domains Pertaining to 1 Cyclopropyl 3,3 Dimethylbutan 1 One
Established Synthetic Pathways to this compound
The construction of this compound can be approached through several established synthetic strategies. These methods generally involve either the formation of the cyclopropane ring at a precursor stage or the introduction of the 3,3-dimethylbutyl group onto a cyclopropyl-containing starting material.
Cyclopropanation Strategies for Precursor Synthesis
Cyclopropanation of an appropriate alkene precursor is a fundamental approach to introduce the three-membered ring. The Simmons-Smith reaction and its modifications are powerful methods for converting alkenes into cyclopropanes. wikipedia.orgnih.gov In the context of synthesizing this compound, a plausible precursor would be an alkene bearing the 3,3-dimethylbutanoyl group.
The Simmons-Smith reaction typically utilizes a carbenoid, iodomethylzinc iodide, generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.org
Table 1: Simmons-Smith Cyclopropanation Conditions
| Reagent | Catalyst/Promoter | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|
| CH₂I₂ | Zn-Cu couple | Diethyl ether | Reflux | wikipedia.org |
| CH₂I₂ | Et₂Zn | Toluene | 0 to RT | nih.gov |
This table presents common conditions for the Simmons-Smith cyclopropanation, a viable method for the synthesis of the cyclopropane ring in precursors to the target molecule.
Ketone Synthesis Routes Incorporating the 3,3-Dimethylbutyl Group
The synthesis of ketones can be achieved through various methods, including the oxidation of secondary alcohols, Friedel-Crafts acylation, and the reaction of organometallic reagents with carboxylic acid derivatives. To incorporate the 3,3-dimethylbutyl group, a key intermediate is 3,3-dimethylbutanal or a related derivative.
One potential route to this compound involves the oxidation of the corresponding secondary alcohol, 1-cyclopropyl-3,3-dimethylbutan-1-ol. This alcohol can be synthesized via the reaction of cyclopropylmagnesium bromide with 3,3-dimethylbutanal.
Another established method is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst. libretexts.org While not directly applicable to the synthesis of the aliphatic target compound, it is a cornerstone of ketone synthesis. For the target molecule, a more relevant approach would be the acylation of a cyclopropyl organometallic species with a derivative of 3,3-dimethylbutanoic acid.
Applications of Organometallic Reagents, including Cyclopropylmagnesium Bromide, in Synthesis
Organometallic reagents are crucial in the formation of carbon-carbon bonds. Cyclopropylmagnesium bromide, a Grignard reagent, is a key synthon for introducing the cyclopropyl group. sigmaaldrich.com The reaction of cyclopropylmagnesium bromide with an appropriate electrophile, such as an aldehyde or an acid chloride, can directly lead to the formation of a cyclopropyl ketone. sigmaaldrich.com
For the synthesis of this compound, the reaction of cyclopropylmagnesium bromide with 3,3-dimethylbutanoyl chloride would be a direct and efficient approach. Alternatively, reaction with 3,3-dimethylbutanal would yield the secondary alcohol, which can then be oxidized to the desired ketone. chegg.com
Table 2: Grignard Reaction for Ketone Synthesis
| Grignard Reagent | Electrophile | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Cyclopropylmagnesium bromide | 3,3-Dimethylbutanoyl chloride | THF | Direct formation of the ketone | General knowledge |
This interactive table outlines the application of cyclopropylmagnesium bromide in the synthesis of the target ketone or its immediate precursor.
Development of Novel and Convergent Synthesis Routes for this compound Analogs
The development of novel and convergent synthetic routes allows for the efficient construction of analogs of this compound with diverse functionalities. Convergent synthesis, where complex fragments of the molecule are prepared separately and then joined, is often more efficient for creating a library of related compounds.
One such approach could involve the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with various aryl or alkyl bromides, mediated by zinc halide additives, to generate a range of cyclopropyl arenes and alkanes that could be further functionalized. organic-chemistry.org
Enantioselective and Diastereoselective Approaches in Cyclopropyl Ketone Synthesis
The synthesis of chiral cyclopropyl ketones with high enantiomeric and diastereomeric purity is of great interest, particularly for applications in medicinal chemistry. Several strategies have been developed to achieve stereocontrol in cyclopropane formation.
Asymmetric cyclopropanation reactions, often employing chiral catalysts, can provide enantiomerically enriched cyclopropane precursors. For instance, the use of chiral ligands in metal-catalyzed reactions of diazo compounds with alkenes can lead to high levels of enantioselectivity. rsc.org
Furthermore, diastereoselective cyclopropanation can be achieved by using substrates with existing stereocenters that direct the approach of the cyclopropanating agent. nih.gov For bulky substrates like those containing a 3,3-dimethylbutyl group, steric hindrance can play a significant role in directing the stereochemical outcome of the reaction.
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
The efficiency and selectivity of synthetic reactions are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst loading, and reaction time is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.
For the Grignard reaction involving cyclopropylmagnesium bromide, the choice of solvent (typically THF or diethyl ether) and the careful control of temperature are critical to prevent side reactions. sigmaaldrich.com Similarly, in cyclopropanation reactions, the nature of the solvent and the specific carbenoid used can significantly influence the reaction's efficiency and stereoselectivity.
Recent research has focused on developing more robust and scalable reaction conditions. For example, in palladium-catalyzed cross-coupling reactions, the slow addition of the Grignard reagent can be crucial to prevent the formation of homocoupled products. organic-chemistry.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Cyclopropyl-3,3-dimethylbutan-1-ol |
| 3,3-Dimethylbutanal |
| 3,3-Dimethylbutanoyl chloride |
| 3,3-Dimethylbutanoic acid |
| Cyclopropylmagnesium bromide |
| Diiodomethane |
Reactions Involving the Carbonyl Functionality of this compound
The carbonyl group in this compound is the primary site for nucleophilic attack and for the formation of enolates, enabling functionalization at the alpha-carbon.
Nucleophilic addition is a fundamental reaction of ketones. libretexts.org The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles, leading to the formation of a tetrahedral alkoxide intermediate, which is typically protonated to yield an alcohol. libretexts.org However, the reactivity of this specific ketone is significantly influenced by steric hindrance. The bulky tert-butyl group and the adjacent cyclopropyl moiety impede the approach of nucleophiles to the carbonyl carbon, making it less reactive than less substituted ketones. libretexts.org
While direct nucleophilic additions are sterically hindered, related condensation reactions can occur following the modification of the cyclopropyl ring. For instance, in the presence of a Lewis acid, cyclopropyl ketones can undergo a ring-opening reaction, and the resulting intermediate can participate in an aldol-type condensation. acs.orgresearchgate.net This cascade process bypasses the direct, sterically hindered attack on the original carbonyl group. Studies on tert-butylcyclopropylketene, a derivative, also highlight the steric influence of the cyclopropyl and tert-butyl groups on the trajectory of nucleophilic attack. cdnsciencepub.com
The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound bears hydrogen atoms that are acidic due to the electron-withdrawing effect of the carbonyl group. masterorganicchemistry.com Treatment with a suitable base results in the deprotonation of this α-carbon to form a nucleophilic enolate intermediate. Unlike unsymmetrical ketones, this compound can only form one regioisomer of its enolate.
The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the lithium enolate. bham.ac.ukmnstate.edu Once formed, this enolate is a powerful nucleophile that can react with a variety of electrophiles in α-functionalization reactions. springernature.comnih.gov
Common alpha-functionalization strategies applicable to this enolate include:
Alkylation: Reaction with alkyl halides (R-X) to form a new carbon-carbon bond at the α-position. This reaction proceeds via an SN2 mechanism and is most efficient with primary or activated alkyl halides. mnstate.edu
Aldol Addition: Reaction with other aldehydes or ketones to form β-hydroxy ketones.
Acylation: Reaction with acyl chlorides or anhydrides to form β-dicarbonyl compounds.
The general principles of enolate chemistry are well-established, providing a versatile toolkit for elaborating the structure of ketones like this compound. masterorganicchemistry.combham.ac.uknih.gov
Transformations Involving the Cyclopropyl Ring System in this compound
The inherent ring strain of the cyclopropyl group makes it susceptible to a variety of ring-opening and rearrangement reactions, often under thermal, photochemical, or catalytic conditions.
The cyclopropyl ring in cyclopropyl ketones can be cleaved under the influence of Lewis or Brønsted acids. acs.org Protonation or coordination of a Lewis acid to the carbonyl oxygen activates the molecule, facilitating the opening of the strained three-membered ring. This process often generates a carbocationic intermediate, which can then undergo various skeletal rearrangements. acs.org
A common rearrangement pathway for cyclopropyl ketones is the expansion to cyclobutanone (B123998) derivatives. Other transformations include Lewis acid-mediated ring-opening reactions that, in the presence of nucleophiles, lead to the formation of γ-functionalized acyclic products. For example, the reaction of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane, catalyzed by a nickel complex, results in 1,3-difunctionalized, ring-opened silyl (B83357) enol ethers. nih.govchemrxiv.org
In some cases, the ring-opening proceeds through a bicyclobutonium intermediate, particularly in stereoinvertive nucleophilic substitution reactions at a quaternary carbon center of the cyclopropyl ring. nih.gov This intermediate controls the regioselectivity of the nucleophilic attack.
| Catalyst/Reagent | Reactant Partner | Product Type | Reference |
|---|---|---|---|
| Lewis Acids (e.g., TMSOTf) | Arylaldehydes | 2-(2-Hydroxyethyl)-1,3-diarylpropenones | researchgate.net |
| Lewis Acids (e.g., TMSOTf) | β-Ketoesters | 5,6-Dihydropyran-2-ones | acs.org |
| (tpy)Ni Complex / TMSCl | Organozinc Reagents | γ-Substituted Silyl Enol Ethers | nih.govchemrxiv.org |
| TMSBr / ZnCl₂ | - | Tertiary Alkyl Bromides (via stereoinvertive substitution) | nih.gov |
Cyclopropyl ketones are versatile substrates for various formal cycloaddition reactions. epfl.chsci-hub.red These reactions often proceed through a stepwise mechanism involving the initial cleavage of the cyclopropane ring to form a 1,3-dipolar or diradical intermediate, which is then trapped by a reacting partner.
A significant class of these reactions is the formal [3+2] cycloaddition with alkenes or alkynes to produce five-membered rings. nih.govresearchgate.net Visible light photocatalysis has emerged as a powerful tool to initiate these reactions. nih.gov The process typically involves a one-electron reduction of the ketone to form a radical anion intermediate. This radical anion undergoes rapid ring-opening to a distonic radical anion, which then adds to an olefin to construct the cyclopentane (B165970) ring. nih.govnih.gov
Furthermore, cyclopropyl ketones can be key components in spiro-annulation strategies. These reactions construct spirocycles, which are important structural motifs. For example, β-(2-vinylcyclopropyl) α,β-unsaturated ketones, derived from cyclopropyl precursors, undergo thermal rearrangement to yield seven-membered ring annulation or spiro-annulation products. cdnsciencepub.com Palladium-catalyzed [3+2] spiro-annulation reactions of cyclopropenones with cyclic 1,3-diones have also been developed to create complex oxaspiro molecules. nih.gov
| Reaction Type | Initiation Method | Reactant Partner | Product | Reference |
|---|---|---|---|---|
| Formal [3+2] Cycloaddition | Visible Light Photocatalysis (Ru(bpy)₃²⁺) | Olefins | Substituted Cyclopentanes | nih.govnih.gov |
| Spiro-Annulation | Thermal Rearrangement | (Intramolecular) | Spirocyclic Compounds | cdnsciencepub.com |
| [3+2] Spiro-Annulation | Palladium Catalysis | Cyclic 1,3-Diketones | Oxaspiro Cyclopentenone-Lactones | nih.gov |
The primary halogenation reaction for ketones like this compound is α-halogenation, where a hydrogen atom on the carbon adjacent to the carbonyl is replaced by a halogen. wikipedia.orglibretexts.org This reaction can be performed under either acidic or basic conditions.
Under acidic conditions, the reaction proceeds through an enol intermediate. The enol attacks the elemental halogen (e.g., Br₂) to yield the α-halo ketone. Typically, this method results in monosubstitution, as the introduced electron-withdrawing halogen deactivates the molecule towards further enol formation. wikipedia.org
Under basic conditions, the reaction occurs via an enolate intermediate. The enolate attacks the halogen, and since the product α-halo ketone is more acidic than the starting material, it is difficult to stop the reaction at monosubstitution. wikipedia.org
Reagents such as N-halosuccinimides (NCS, NBS, NIS) are often used as sources of electrophilic halogens, sometimes in the presence of an acid catalyst. researchgate.net A patent describes the halogenation of the related cyclopropyl-methyl ketone in an inert solvent. google.com
The resulting α-halo ketones are synthetically useful intermediates. The halo group can be removed through reductive dehalogenation. A wide variety of reagents can accomplish this transformation, including sodium O,O-diethyl phosphorotelluroate, aqueous TiCl₃, and various palladium-catalyzed hydrogenation methods, which convert the α-halo ketone back to the parent ketone. nih.govwikipedia.orgacs.org
Reactivity of the 3,3-Dimethylbutyl Chain in this compound
The 3,3-dimethylbutyl group, a neopentyl derivative, is generally characterized by its steric bulk and the absence of hydrogen atoms on the carbon atom beta to the carbonyl group. This structural feature significantly influences its reactivity.
Direct and selective functionalization of the C-H bonds within the 3,3-dimethylbutyl chain of this compound presents a significant challenge due to the high bond dissociation energies of primary C-H bonds and the steric hindrance imposed by the quaternary tert-butyl group. Methodologies for C-H functionalization often rely on directing groups to achieve regioselectivity, a feature not inherently present in this aliphatic chain.
While no specific studies on the C-H functionalization of this compound have been reported, research on related ketones suggests that such transformations would likely require advanced catalytic systems. For instance, rhodium(II)-catalyzed C-H insertion reactions have been employed for the functionalization of other strained ring systems, such as cyclobutanes, demonstrating that catalyst choice can overcome the inherent strength of C-H bonds in such structures. nih.gov However, the application of these methods to the sterically demanding neopentyl group attached to a cyclopropyl ketone remains an area for future investigation.
The 3,3-dimethylbutyl chain can participate in radical reactions, often initiated by hydrogen abstraction. In the context of atmospheric chemistry, studies on the related compound 3,3-dimethylbutanone have shown that it can react with hydroxyl radicals (•OH) and chlorine atoms (•Cl). The primary site of attack is typically the C-H bond alpha to the carbonyl group due to the activating effect of the carbonyl. However, abstraction of a primary hydrogen from the tert-butyl group can also occur, leading to the formation of a neopentyl-type radical.
Once formed, this radical can undergo several fragmentation pathways. A common pathway for ketones is α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain breaks. For this compound, this would lead to a cyclopropylcarbonyl radical and a 3,3-dimethylbutyl radical. The latter, being a primary radical, may be less stable and prone to rearrangement.
Another potential fragmentation route involves the cyclopropyl ring itself. The presence of a radical center adjacent to a cyclopropyl group can induce ring-opening to form a more stable homoallylic radical. This process is a key feature in the chemistry of cyclopropylcarbinyl radicals. ucl.ac.uk
Detailed Mechanistic Studies of this compound Transformations
Detailed mechanistic studies on this compound are not available. However, insights can be drawn from investigations of similar cyclopropyl ketones and neopentyl ketones.
No specific kinetic data for the reactions of this compound have been published. For comparison, kinetic studies on the gas-phase reactions of 3,3-dimethylbutanone with atmospheric oxidants have been conducted. The rate coefficients for these reactions provide an indication of the reactivity of the neopentyl ketone core.
Table 1: Experimentally Determined Rate Coefficients for the Reaction of 3,3-Dimethylbutanone with Various Oxidants at 298 K
| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| •OH | (1.26 ± 0.05) x 10⁻¹² | copernicus.org |
These values indicate that the reaction with chlorine atoms is significantly faster than with hydroxyl radicals. The presence of the cyclopropyl group in this compound would likely influence these rate coefficients due to its electronic and steric effects.
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. While no isotopic labeling studies have been reported for this compound, such experiments could provide valuable insights into its transformation pathways.
For example, deuterium (B1214612) labeling of the 3,3-dimethylbutyl chain could help to determine the primary sites of hydrogen abstraction in radical reactions. Similarly, ¹³C labeling of the carbonyl carbon or the cyclopropyl ring could be used to follow the skeletal rearrangements during fragmentation processes. In studies of other ketones, isotopic labeling has been crucial in distinguishing between different mechanistic possibilities, such as in the elucidation of fragmentation pathways in mass spectrometry.
The reactions of cyclopropyl ketones often involve short-lived transient intermediates, such as radicals and biradicals, which can be challenging to detect and characterize. In the context of photochemical reactions, the initial step for many ketones is the formation of an excited state upon absorption of light, which can then undergo various processes, including intersystem crossing to a triplet state.
For cyclopropyl ketones, a common transient intermediate is the cyclopropylcarbinyl radical, formed by cleavage of the bond between the carbonyl group and the cyclopropyl ring. ucl.ac.uk This radical is known to exist in equilibrium with the homoallylic radical through ring-opening. The specific substitution pattern on the cyclopropyl ring and the nature of the other substituent on the carbonyl group can influence the position of this equilibrium.
In the case of this compound, excitation could lead to the formation of a biradical intermediate through α-cleavage. The subsequent reactions of this biradical, such as intramolecular hydrogen abstraction or fragmentation, would determine the final product distribution. Advanced spectroscopic techniques, such as laser flash photolysis, would be required to directly observe and characterize these transient species.
Stereochemical Aspects in the Chemistry of 1 Cyclopropyl 3,3 Dimethylbutan 1 One and Its Derivatives
Chiral Synthesis and Resolution of Enantiomers
The synthesis of enantiomerically pure 1-cyclopropyl-3,3-dimethylbutan-1-one, a non-racemic chiral ketone, presents a significant synthetic challenge. While specific methods for the asymmetric synthesis or resolution of this particular compound are not extensively documented, general strategies for producing chiral cyclopropyl (B3062369) ketones offer valuable insights into potential synthetic routes.
One promising approach is the use of biocatalysis. Engineered enzymes, such as variants of sperm whale myoglobin, have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. acs.orgrochester.edu This chemoenzymatic strategy allows for the construction of a diverse library of chiral cyclopropane (B1198618) scaffolds. acs.orgrochester.edu By selecting an appropriate vinylarene and an α-alkyl diazoketone, it is conceivable that a biocatalyst could be tailored for the enantioselective synthesis of this compound. The high stereoselectivity observed across various substrates suggests that this method could be a viable, albeit currently hypothetical, route to the desired enantiopure ketone. acs.org
The existence of enantioselective reactions involving cyclopropyl ketones, such as photocatalytic [3+2] cycloadditions and asymmetric ring-opening reactions, underscores the importance of accessing these molecules in enantiopure form. nih.govresearchgate.netrsc.org These reactions often utilize chiral catalysts to control the stereochemical outcome, starting from racemic or achiral precursors, or they rely on the use of enantiomerically enriched cyclopropyl ketones as starting materials.
Conformational Analysis and its Impact on Reactivity and Selectivity
The conformational preferences of this compound are largely dictated by the electronic interaction between the cyclopropane ring and the carbonyl group. Studies on simpler α,β-cyclopropyl ketones, such as cyclopropyl methyl ketone, have established that these molecules predominantly exist in two planar conformations: s-cis and s-trans. nih.govuwlax.eduacs.org
In the s-cis conformation, the carbonyl group eclipses a C-C bond of the cyclopropane ring, while in the s-trans conformation, it eclipses the methine C-H bond. uwlax.edu Ab initio calculations and experimental studies have shown that for cyclopropyl methyl ketone, the s-cis conformer is the global energy minimum, with a local energy minimum near the s-trans conformation. nih.govacs.org This preference is attributed to the favorable conjugative overlap between the p-orbitals of the carbonyl group and the Walsh orbitals of the cyclopropane ring, which is maximized in these planar arrangements. nih.gov
The energy barrier to rotation around the single bond connecting the cyclopropyl and carbonyl groups is significant, which can have profound implications for the molecule's reactivity and selectivity. acs.org The preferred conformation will determine the accessibility of the carbonyl group to attacking nucleophiles and the trajectory of their approach. For this compound, the large tert-butyl group would likely introduce additional steric interactions that could influence the relative energies of the s-cis and s-trans conformers and potentially favor one over the other to a greater extent than in less substituted analogues.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 Cyclopropyl 3,3 Dimethylbutan 1 One Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights
High-resolution NMR spectroscopy is a cornerstone for the structural assignment of 1-cyclopropyl-3,3-dimethylbutan-1-one derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for unambiguous determination of the molecular structure.
In the ¹H NMR spectrum of a typical this compound derivative, distinct signals corresponding to the protons of the cyclopropyl (B3062369) ring, the t-butyl group, and the methylene (B1212753) bridge can be observed. The protons on the cyclopropyl ring typically appear as a complex multiplet in the upfield region, a characteristic feature of strained ring systems. The nine protons of the t-butyl group would present as a sharp singlet, indicative of their chemical equivalence. The methylene protons adjacent to the carbonyl group would likely appear as a singlet as well.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon is readily identified by its characteristic downfield chemical shift. The quaternary carbon and the methyl carbons of the t-butyl group, as well as the methine and methylene carbons of the cyclopropyl ring, would each give rise to distinct signals, allowing for complete assignment of the carbon framework.
Mechanistic insights into reactions involving these derivatives can also be gleaned from NMR studies. For instance, monitoring the changes in chemical shifts and coupling constants during a reaction can help to identify intermediates and elucidate reaction pathways. In studies of Grignard reactions with ketones, ²⁵Mg-NMR has been used to identify the different magnesium species present in the Schlenk equilibrium, providing valuable information about the active reagent. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclopropyl CH | 1.8 - 2.2 | Multiplet |
| Cyclopropyl CH₂ | 0.8 - 1.2 | Multiplet |
| Methylene CH₂ | 2.5 - 2.7 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | > 200 |
| Quaternary C (t-Butyl) | 40 - 50 |
| Methylene (CH₂) | 30 - 40 |
| Methyl (CH₃) | 25 - 35 |
| Cyclopropyl CH | 15 - 25 |
Mass Spectrometry (MS) for Molecular Characterization and Reaction Monitoring
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the bond between the carbonyl group and the cyclopropyl ring, or the bond between the carbonyl group and the neopentyl group. The detection of ions corresponding to the cyclopropylcarbonyl cation and the neopentyl cation would be indicative of the compound's structure.
Mass spectrometry is also an invaluable tool for reaction monitoring. By analyzing aliquots of a reaction mixture over time, it is possible to track the consumption of starting materials and the formation of products and intermediates. This is particularly useful in complex reactions where multiple products may be formed. Techniques like inline FTIR spectroscopy have been used to monitor the progress of Grignard reactions in real-time. mt.com
Table 3: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 141.12740 |
| [M+Na]⁺ | 163.10934 |
| [M+K]⁺ | 179.08328 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.commdpi.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically observed in the region of 1680-1700 cm⁻¹. The presence of the cyclopropyl ring can be identified by characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation bands at lower frequencies. The various C-H bending and stretching vibrations of the neopentyl group would also be present.
Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the cyclopropyl ring are often more intense in the Raman spectrum than in the IR spectrum, making Raman a useful tool for confirming the presence of this functional group.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| C-H (cyclopropyl) | Stretching | ~3080 |
| C-H (alkyl) | Stretching | 2850-3000 |
| C=O (ketone) | Stretching | 1680-1700 |
X-ray Crystallography of Related Structures and Key Intermediates
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of this compound itself may be challenging, the crystallographic analysis of its derivatives or key reaction intermediates can provide invaluable structural information.
For example, the crystal structure of a derivative would reveal precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. nih.gov In a study of cyclopropyl m-nitrophenyl ketone, X-ray analysis provided important parameters such as the angle between the carbonyl group and the benzene (B151609) ring. researchgate.net This information is crucial for understanding the steric and electronic properties of the molecule and for rationalizing its reactivity. rochester.edunih.gov
Furthermore, the crystal structures of key intermediates in a reaction pathway can provide direct evidence for a proposed mechanism. The isolation and crystallographic characterization of a transient species can confirm its existence and provide insights into its role in the transformation.
Theoretical and Computational Chemistry Studies on 1 Cyclopropyl 3,3 Dimethylbutan 1 One
Quantum Chemical Calculations of Electronic Structure and Bonding
Currently, there are no specific published studies detailing the quantum chemical calculations of the electronic structure and bonding of 1-Cyclopropyl-3,3-dimethylbutan-1-one. Such studies would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) to understand the molecule's fundamental properties.
A hypothetical analysis would likely focus on the distribution of electron density, the nature of the chemical bonds (particularly within the strained cyclopropyl (B3062369) ring and the carbonyl group), and the energies of the frontier molecular orbitals (HOMO and LUMO). The interaction between the cyclopropyl ring and the carbonyl group would be of particular interest, as the unique electronic properties of the three-membered ring can influence the reactivity of the adjacent ketone.
Computational Modeling of Reaction Mechanisms and Transition State Analysis
Detailed computational modeling of reaction mechanisms involving this compound, including transition state analysis, is not present in the accessible scientific literature. Research in this area would be valuable for predicting the compound's reactivity under various conditions.
For instance, computational studies could elucidate the mechanisms of nucleophilic addition to the carbonyl carbon, a characteristic reaction of ketones. By mapping the potential energy surface, researchers could identify the transition state structures and calculate the activation energies for different reaction pathways. This would provide insights into the kinetics and thermodynamics of reactions involving this ketone, and how the sterically bulky tert-butyl group and the electronically distinct cyclopropyl group influence the reaction outcomes.
Prediction and Interpretation of Spectroscopic Data
While experimental spectroscopic data for this compound may exist in various chemical databases, specific computational studies aimed at predicting and interpreting this data are not found in the literature. Computational spectroscopy is a powerful tool for validating experimental findings and for assigning spectral features to specific molecular vibrations or electronic transitions.
A computational approach, typically using DFT, could predict the infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For example, calculated vibrational frequencies could be compared with experimental IR spectra to assign peaks to specific functional groups, such as the C=O stretch of the ketone and the characteristic vibrations of the cyclopropyl ring. Similarly, calculated NMR chemical shifts would aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra.
Structure-Reactivity Relationship (SRR) Studies
Specific structure-reactivity relationship (SRR) studies focusing on this compound through a computational lens are not available in published research. SRR studies aim to correlate a molecule's structural features with its chemical reactivity.
For this compound, computational SRR studies could involve comparing its calculated properties (such as atomic charges, bond orders, and orbital energies) with those of a series of related ketones. This would help to systematically understand how the presence of the cyclopropyl and tert-butyl groups modulates the reactivity of the carbonyl functional group. Such studies are crucial for designing new molecules with desired chemical properties and for predicting the behavior of existing compounds in chemical reactions.
Applications of 1 Cyclopropyl 3,3 Dimethylbutan 1 One As a Synthetic Building Block
Role in the Construction of Complex Organic Architectures
1-Cyclopropyl-3,3-dimethylbutan-1-one, as a member of the alkyl cyclopropyl (B3062369) ketone family, is a valuable precursor for the synthesis of intricate molecular frameworks, particularly five-membered carbocycles. The inherent ring strain of the cyclopropyl group, coupled with the activating effect of the adjacent ketone, allows this compound to participate in formal [3+2] cycloaddition reactions. These reactions are powerful tools for creating densely functionalized cyclopentane (B165970) rings, which are common motifs in natural products and biologically active molecules.
Recent advancements have established that relatively unreactive alkyl cyclopropyl ketones can indeed be engaged in these cycloadditions with a variety of alkenes, alkynes, and enynes. acs.orgnih.gov The key to this transformation is the use of a samarium(II) iodide (SmI₂) catalyst, often in the presence of substoichiometric amounts of elemental samarium (Sm⁰) to ensure catalyst stability and turnover. acs.orgnih.gov In this process, the cyclopropyl ketone acts as a three-carbon building block. The reaction proceeds through a radical mechanism initiated by the single-electron reduction of the ketone, leading to the cleavage of a distal C-C bond of the cyclopropane (B1198618) ring. The resulting 1,3-radical intermediate then engages the reaction partner in a cycloaddition.
For instance, the reaction of a tertiary alkyl cyclopropyl ketone, structurally analogous to this compound, with various unsaturated partners can yield complex cyclopentane structures that would be challenging to access through other synthetic routes. acs.org The steric hindrance of the neopentyl group in this compound may influence the reaction rates and yields, but optimized conditions have been shown to overcome the reactivity challenges posed by such bulky substituents. acs.org
The resulting bicyclo[3.1.0]hexane-type ketones are versatile intermediates that can be further manipulated, demonstrating the utility of this building block in creating complex, sp³-rich molecular architectures. researchgate.net
Utility in the Synthesis of Scaffolds for Chemical Biology Research
The synthesis of diverse and structurally complex small molecules is a cornerstone of chemical biology, providing essential tools to probe biological processes. This compound serves as a valuable starting material for generating molecular scaffolds that are of interest in this field. The ability of cyclopropyl ketones to undergo formal [3+2] cycloadditions provides a direct route to novel cyclopentane-based core structures. acs.orgnih.gov These scaffolds can be further elaborated, leading to libraries of compounds for high-throughput screening and drug discovery programs.
The sp³-rich nature of the products derived from this compound is particularly advantageous in medicinal chemistry, as increased three-dimensionality is often correlated with improved biological activity and more favorable physicochemical properties. The cyclopentane core can be decorated with various functional groups, introduced either from the unsaturated reaction partner or through subsequent modifications of the initial cycloadduct. This modularity allows for the systematic exploration of chemical space around a central scaffold.
An example of the downstream utility of the products is the expedient synthesis of a saturated hydrocarbon analog of the broad-spectrum antimicrobial, phthalylsulfathiazole, from a bicyclo[3.1.0]hexane ketone intermediate. acs.org This highlights the potential of leveraging the reactivity of alkyl cyclopropyl ketones to access biologically relevant molecular frameworks.
Integration into Diverse Organic Reaction Methodologies and Compound Diversification
This compound and related alkyl cyclopropyl ketones can be integrated into several powerful organic reaction methodologies, leading to a wide range of molecular structures.
One of the most significant methodologies is the catalytic formal [3+2] cycloaddition . As discussed, this reaction, often catalyzed by SmI₂, allows for the coupling of alkyl cyclopropyl ketones with alkenes, alkynes, and enynes. acs.orgnih.gov The reaction conditions have been optimized to accommodate even sterically hindered and less reactive substrates, with the use of Sm⁰ as a stabilizer for the SmI₂ catalyst proving crucial for "switching-on" the reactivity of recalcitrant substrates. acs.org
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref |
| Alkyl Cyclopropyl Ketone | Alkene/Alkyne/Enyne | SmI₂ / Sm⁰ | Complex sp³-rich cyclopentanes | acs.orgnih.gov |
| Cyclopropyl Ketone | Enone | Ni(COD)₂ / Ti(O-iPr)₄ | Substituted cyclopentanes | acs.org |
| Aryl Cyclopropyl Ketone | Alkyl Halide | Nickel Catalyst / NaI | γ-Alkyl Ketones | nih.govrsc.org |
Another important reaction is the nickel-catalyzed dimerization and crossed reaction of cyclopropyl ketones . These reactions provide an alternative route to five-membered rings. acs.org The crossed reaction of a cyclopropyl ketone with an enone, for example, can efficiently generate highly substituted cyclopentanes. While this methodology has been demonstrated with various cyclopropyl ketones, its application to sterically demanding substrates like this compound would depend on the specific reaction conditions.
Furthermore, nickel-catalyzed reductive ring-opening reactions of cyclopropyl ketones have emerged as a method for forming γ-functionalized ketones. For instance, a nickel-catalyzed cross-electrophile coupling of aryl cyclopropyl ketones with unactivated primary alkyl chlorides leads to γ-alkyl ketones. nih.govrsc.org However, it is noteworthy that in these specific studies, alkyl-substituted cyclopropyl ketones were found to be unreactive, indicating a limitation of this methodology for substrates like this compound. rsc.org
Precursor to Ring-Expanded or Modified Cyclopropyl Systems
While cyclopropyl ketones are well-known for their utility in ring-opening reactions that lead to linear chains or larger rings through cycloadditions, their role as direct precursors to ring-expanded systems is less documented. The high ring strain of the cyclopropane moiety makes it susceptible to cleavage, which is the basis for the cycloaddition and reductive opening reactions discussed previously.
Derivatization Strategies for 1 Cyclopropyl 3,3 Dimethylbutan 1 One
Chemical Modifications of the Carbonyl Group
The carbonyl group is a primary site for the derivatization of 1-cyclopropyl-3,3-dimethylbutan-1-one, enabling a wide array of chemical transformations. Standard ketone reactions can be employed to introduce new functional groups, thereby altering the molecule's steric and electronic properties.
One of the most common modifications of the carbonyl group is its reduction to a hydroxyl group, which can be achieved using various reducing agents. For instance, the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) can efficiently convert the ketone to the corresponding secondary alcohol, 1-cyclopropyl-3,3-dimethylbutan-1-ol.
Another important class of reactions involves the formation of carbon-carbon bonds via nucleophilic addition to the carbonyl carbon. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are frequently used for this purpose. For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield 2-cyclopropyl-4,4-dimethylpentan-2-ol.
The Wittig reaction provides a classic method for converting the carbonyl group into a carbon-carbon double bond. This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to produce the corresponding alkene, (1-cyclopropyl-3,3-dimethylbutylidene)triphenylphosphorane. The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.
Furthermore, the α-carbon to the carbonyl group can be functionalized through the formation of an enolate intermediate. researchgate.net The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) can deprotonate the α-carbon, generating a nucleophilic enolate that can then react with various electrophiles. youtube.com For example, alkylation of the enolate with an alkyl halide, such as methyl iodide, would introduce a methyl group at the α-position. 182.160.97youtube.com
| Reaction Type | Reagent(s) | Product | Reference |
|---|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) | 1-Cyclopropyl-3,3-dimethylbutan-1-ol | N/A |
| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 2-Cyclopropyl-4,4-dimethylpentan-2-ol | N/A |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | (1-Cyclopropyl-3,3-dimethylbutylidene)triphenylphosphorane | N/A |
Functionalization of the Cyclopropyl (B3062369) Ring Moiety
The high ring strain of the cyclopropyl group in this compound makes it susceptible to various ring-opening and cycloaddition reactions, providing a pathway to more complex molecular architectures.
Palladium-catalyzed ring-opening reactions of aryl cyclopropyl ketones have been shown to yield α,β-unsaturated ketones. rsc.orgresearchgate.net While this specific substrate is an alkyl cyclopropyl ketone, analogous reactivity could potentially be achieved, leading to the formation of linear, unsaturated ketone derivatives. The regioselectivity of such reactions can sometimes be influenced by the presence of salts and the nature of the ligands used. nih.gov
Another powerful strategy for functionalizing the cyclopropyl ring is through photocatalytic [3+2] cycloaddition reactions. nih.govnih.gov In the case of aryl cyclopropyl ketones, visible light photocatalysis can initiate a one-electron reduction of the ketone to a radical anion, which then undergoes ring opening to form a distonic radical anion. This intermediate can then participate in a [3+2] cycloaddition with an olefin to generate highly substituted cyclopentane (B165970) ring systems. Recent studies have extended this methodology to alkyl cyclopropyl ketones using samarium(II) iodide (SmI₂) as a catalyst, which facilitates formal [3+2] cycloadditions with alkenes and alkynes. acs.orgacs.org This approach is particularly valuable for creating sp³-rich molecular architectures.
Furthermore, photochemical [3+2] and [4+2] cycloadditions have been explored with N-aryl cyclopropylamines, which are structurally related to cyclopropyl ketones. researchgate.net These reactions can proceed through an electron donor-acceptor (EDA) complex under photochemical activation, leading to the formation of new heterocyclic ring systems.
| Reaction Type | Catalyst/Conditions | Reactant | Product Type | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Ring Opening | Pd(OAc)₂/PCy₃ | - | α,β-Unsaturated ketone | rsc.orgresearchgate.net |
| Photocatalytic [3+2] Cycloaddition | Visible light, Ru(bpy)₃²⁺, La(OTf)₃ | Olefin | Substituted cyclopentane | nih.govnih.gov |
| SmI₂-Catalyzed [3+2] Cycloaddition | SmI₂ | Alkene/Alkyne | Substituted cyclopentane | acs.orgacs.org |
| Photochemical Cycloaddition | Visible light | α,β-Unsaturated carbonyl | Substituted cyclopentane | researchgate.net |
Introduction of Substituents onto the 3,3-Dimethylbutyl Chain
Functionalization of the 3,3-dimethylbutyl chain presents a greater challenge due to the presence of strong, unactivated C-H bonds. However, advances in C-H functionalization chemistry offer potential strategies for introducing substituents at various positions along this chain.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of otherwise inert C-H bonds. rsc.orgresearchgate.net The ketone's carbonyl group can act as a directing group, guiding a metal catalyst to activate a specific C-H bond, typically at the β or γ position. utexas.edu For instance, a palladium(II)-catalyzed reaction could potentially be used to arylate the β-C(sp³)-H bond of the 3,3-dimethylbutyl chain using a chiral transient directing group. nih.gov
Rhodium-catalyzed C-H activation has also been shown to be effective for the oxidative addition of C-H bonds in ketones to a metal center. rsc.org This could provide a route to introduce functionality at various positions along the alkyl chain. While direct functionalization of the terminal methyl groups is challenging, remote functionalization strategies are continually being developed.
Formal γ-C-H functionalization has been demonstrated in cyclobutyl ketones through a Norrish-Yang cyclization followed by a palladium-catalyzed C-C cleavage/functionalization. nih.gov A similar strategy could potentially be adapted for the 3,3-dimethylbutyl chain, where a photochemically induced hydrogen atom transfer from the γ-carbon to the excited carbonyl group could initiate the functionalization process.
| Strategy | Catalyst/Reagent | Potential Site of Functionalization | Product Type | Reference |
|---|---|---|---|---|
| Ketone-Directed C-H Activation | Transition Metal Catalyst (e.g., Pd, Rh) | β or γ position | Functionalized ketone | rsc.orgresearchgate.netutexas.edu |
| C-H Arylation | Pd(II) with Chiral Transient Directing Group | β position | β-Aryl ketone | nih.gov |
| Oxidative Addition | Rhodium complex | Various positions | Organometallic intermediate for further functionalization | rsc.org |
| Formal γ-C-H Functionalization | Photochemical conditions / Pd catalyst | γ position | γ-Functionalized ketone | nih.gov |
Q & A
Basic Research Question
- Purity : Combine GC-MS (for volatile impurities) and HPLC (polar contaminants).
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic FT-IR and DSC to monitor ketone oxidation or cyclopropane ring strain release. Stability is enhanced by storage under argon at -20°C .
How can researchers design biological activity studies for derivatives of this compound, given its structural complexity?
Advanced Research Question
- Target Selection : Prioritize targets with hydrophobic binding pockets (e.g., GPCRs) due to the compound's cyclopropane and dimethyl groups.
- SAR Studies : Synthesize analogs with modified cyclopropane substituents (e.g., fluoro or chloro) to assess steric/electronic effects on binding.
- In Vitro Assays : Use SPR (surface plasmon resonance) for real-time binding kinetics and cytotoxicity profiling (MTT assays) .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Ventilation : Use fume hoods due to potential volatile organic compound (VOC) emissions.
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Spill Management : Absorb with inert materials (vermiculite) and neutralize with 10% sodium bicarbonate. Document all incidents per GHS guidelines .
How can computational chemistry tools aid in predicting the reactivity of this compound in novel reactions?
Advanced Research Question
- Reactivity Prediction : Molecular dynamics simulations (e.g., Gaussian or ORCA) model transition states for cyclopropane ring-opening reactions.
- Solvent Effects : COSMO-RS calculations optimize solvent selection for nucleophilic substitutions.
- Catalyst Design : DFT-based ligand optimization enhances enantioselectivity in asymmetric syntheses .
What are the common pitfalls in scaling up the synthesis of this compound from milligram to gram quantities?
Advanced Research Question
- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat during Friedel-Crafts steps.
- Byproduct Formation : Implement inline IR spectroscopy for real-time monitoring of acylation intermediates.
- Purification : Switch from column chromatography to fractional distillation for large-scale purity (>95%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
